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molecular formula C11H8N2O B8651221 5H-pyrido[3,2-b]indol-3-ol

5H-pyrido[3,2-b]indol-3-ol

Cat. No. B8651221
M. Wt: 184.19 g/mol
InChI Key: HNISYYRTRKFEKK-UHFFFAOYSA-N
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Patent
US08932557B2

Procedure details

3-(benzyloxy)-5H-pyrido[3,2-b]indole (0.09 g, 0.328 mmol) and Palladium 10% on carbon (0.035 g, 0.033 mmol) in MeOH (Volume: 5 ml) was stirred under hydrogen for 2 hours. Filtered and concentrated to afford 5H-pyrido[3,2-b]indol-3-ol (0.06 g, 0.326 mmol, 99% yield).
Name
3-(benzyloxy)-5H-pyrido[3,2-b]indole
Quantity
0.09 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:21]=[N:20][C:19]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[NH:12][C:11]=2[CH:10]=1)C1C=CC=CC=1>CO.[Pd]>[N:20]1[C:19]2[C:18]3[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=3[NH:12][C:11]=2[CH:10]=[C:9]([OH:8])[CH:21]=1

Inputs

Step One
Name
3-(benzyloxy)-5H-pyrido[3,2-b]indole
Quantity
0.09 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=2NC=3C=CC=CC3C2N=C1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=2NC=3C=CC=CC3C21)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.326 mmol
AMOUNT: MASS 0.06 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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